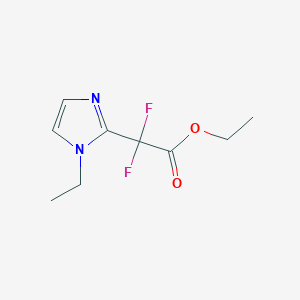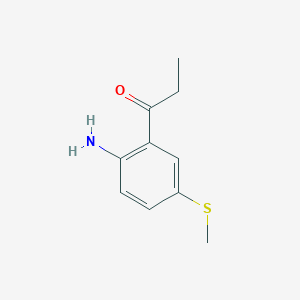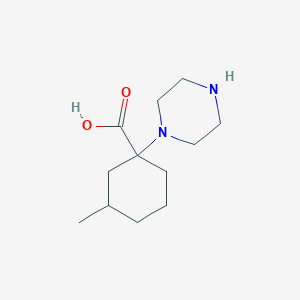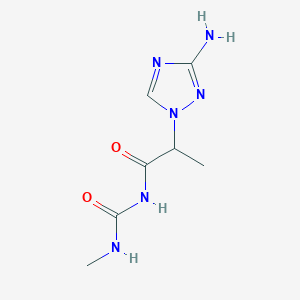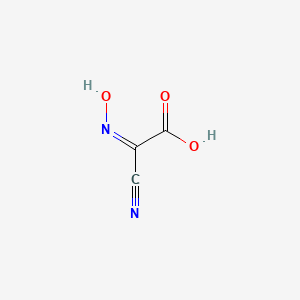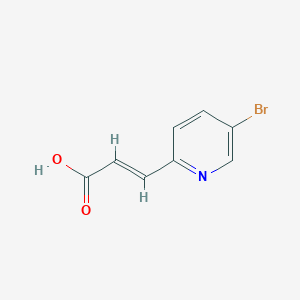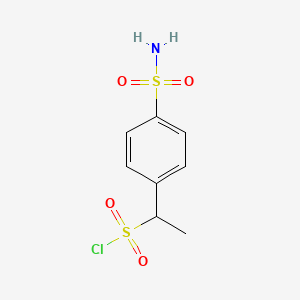
1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H10ClNO4S2. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonamide with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 1-(4-Sulfamoylphenyl)ethane-1-sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran (THF)
Conditions: Room temperature to reflux, depending on the specific reaction.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: Employed in the development of sulfonamide-based drugs and other therapeutic agents.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: Another sulfonyl chloride with similar reactivity but different structural properties.
Benzenesulfonyl Chloride: A simpler aromatic sulfonyl chloride with similar applications in organic synthesis.
Uniqueness
1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride is unique due to its specific structure, which combines a sulfonamide group with a sulfonyl chloride moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C8H10ClNO4S2 |
|---|---|
Molekulargewicht |
283.8 g/mol |
IUPAC-Name |
1-(4-sulfamoylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO4S2/c1-6(15(9,11)12)7-2-4-8(5-3-7)16(10,13)14/h2-6H,1H3,(H2,10,13,14) |
InChI-Schlüssel |
YBHGEKVAPXRNHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13635898.png)
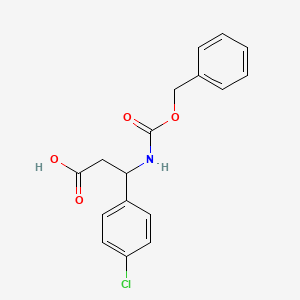


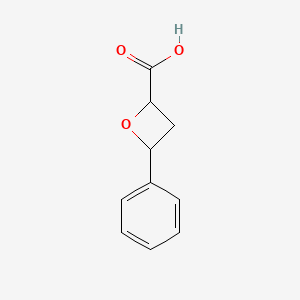
![Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate](/img/structure/B13635930.png)

